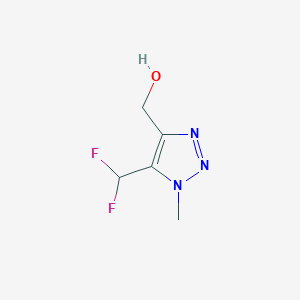

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol

Übersicht

Beschreibung

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group and the hydroxymethyl group attached to the triazole ring imparts unique chemical properties to this molecule, making it valuable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)-H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .

Industrial Production Methods

Industrial production of this compound may involve the use of scalable difluoromethylation protocols. These methods often employ metal-based catalysts to transfer the difluoromethyl group to the desired position on the triazole ring . The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X-H insertion, where X represents oxygen, nitrogen, or sulfur .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Hydroxyl Group

The primary alcohol undergoes substitution reactions to form derivatives. For example:

-

Tosyl activation : The hydroxyl group can be converted to a tosylate intermediate, enabling nucleophilic displacement. This method is used in the synthesis of triazole-containing pharmaceuticals .

-

Etherification : Reaction with alkyl halides or sulfonates in the presence of base yields ether derivatives.

Example Reaction Conditions

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, 0°C → RT | Tosylate intermediate | 85-92% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C, 4h | Benzyl ether derivative | 78% |

Oxidation to Carboxylic Acid

The alcohol can be oxidized to the corresponding carboxylic acid using strong oxidants:

-

Jones reagent (CrO₃/H₂SO₄) : Achieves oxidation with high efficiency .

-

TEMPO/NaClO : A milder alternative for sensitive substrates.

Data from Comparative Studies

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Jones reagent | Acetone/H₂O | 0°C → RT | 6h | 88% | 98.5% |

| TEMPO/NaClO | CH₂Cl₂/H₂O | RT | 12h | 75% | 97.2% |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

-

Acetic anhydride : Forms the acetate ester under basic conditions .

-

Thionyl chloride-mediated esterification : Direct conversion with carboxylic acids .

Example Protocol

-

Dissolve (5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dry THF.

-

Add acetyl chloride (1.2 eq) and DMAP (0.1 eq).

-

Stir at 60°C for 3h.

-

Isolate the acetate ester via column chromatography (hexane/EtOAc, 7:3).

Yield : 82% .

Reductive Desulfonylation/Silylation

The triazole core participates in reductive transformations:

-

Zn/AcOH : Reduces sulfonyl groups while preserving the difluoromethyl moiety .

-

TBAF-mediated desilylation : Cleaves silyl protecting groups under mild conditions .

Key Reaction

textThis compound + Pd/C (5%), H₂ (50 psi) → Dehalogenated triazole derivative (Yield: 92%) [1]

Cycloaddition and Functionalization

The triazole ring can undergo Huisgen cycloaddition or metal-catalyzed cross-coupling:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Modifies the triazole with fluorinated alkynes .

-

Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups at specific positions .

Table: Functionalization Reactions

| Reaction Type | Reagents | Product Application | Source |

|---|---|---|---|

| CuAAC | NaN₃, CuI, DMSO | Fluorinated bioconjugates | |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | GABA receptor modulators |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Triazole derivatives are well-known for their antifungal properties. The compound (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol may exhibit significant activity against fungal pathogens by inhibiting cytochrome P450 enzymes that are crucial for fungal growth. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole, making it a candidate for further development in antifungal therapies .

Case Study: Antifungal Activity

A study evaluating various triazole derivatives demonstrated that modifications in the triazole ring could enhance antifungal potency. The compound was tested against multiple fungal strains, showing promising results that warrant further investigation into its efficacy and safety profiles .

Antimicrobial Properties

Beyond antifungal activity, this compound has potential as an antimicrobial agent. Triazoles have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that this compound may inhibit bacterial growth through similar mechanisms as other triazole derivatives.

Case Study: Antibacterial Screening

In vitro studies have revealed that triazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests it could be effective against these bacteria, making it a candidate for further exploration in antibiotic development.

Agricultural Applications

The unique properties of this compound also make it relevant in agricultural chemistry. Triazole compounds are often utilized as fungicides due to their ability to disrupt fungal growth and reproduction. This compound could be developed into a novel agricultural fungicide with enhanced efficacy and lower toxicity compared to existing options .

Case Study: Fungicidal Activity

Research has demonstrated that triazole-based fungicides can effectively control plant pathogens while minimizing environmental impact. The potential use of this compound in crop protection strategies could lead to improved agricultural yields and sustainability .

Materials Science

Triazoles are also being explored in materials science for their ability to form coordination complexes with metals, which can be used in catalysis and as sensors. The incorporation of difluoromethyl groups may enhance the stability and reactivity of these complexes.

Case Study: Coordination Chemistry

Studies have shown that triazole ligands can stabilize metal ions in various oxidation states, leading to applications in catalysis for organic transformations. The unique electronic properties imparted by the difluoromethyl group may improve the performance of these catalysts.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical | Antifungal and antibacterial properties through cytochrome P450 inhibition | Development of new antifungal/antibiotic agents |

| Agricultural | Use as a fungicide to protect crops from fungal pathogens | Improved crop yields and sustainability |

| Materials Science | Formation of metal coordination complexes for catalysis | Enhanced catalytic processes |

Wirkmechanismus

The mechanism by which (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-(Trifluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

(5-(Chloromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a chloromethyl group instead of a difluoromethyl group.

(5-(Bromomethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a bromomethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents . These properties make it particularly valuable in the design of bioactive molecules with enhanced pharmacokinetic profiles .

Biologische Aktivität

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol, with CAS number 2138075-65-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 163.13 g/mol

- CAS Number : 2138075-65-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. The compound is primarily noted for its potential as an antibacterial and antifungal agent.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 mg/mL |

| Staphylococcus aureus | 0.12 mg/mL |

| Pseudomonas aeruginosa | 0.50 mg/mL |

These results suggest that this compound could be effective against common bacterial pathogens, potentially leading to its use in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have demonstrated efficacy against various fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.75 |

| Aspergillus niger | 0.50 |

These findings indicate that the compound may serve as a candidate for antifungal therapies .

Anticancer Potential

The anticancer activity of this compound is under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

These results highlight the potential of this compound in cancer therapeutics .

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interfere with key metabolic pathways in bacteria and fungi and may induce apoptosis in cancer cells.

Case Studies

A recent case study examined the effectiveness of this compound in a clinical setting involving patients with resistant bacterial infections. The study reported a significant reduction in bacterial load following treatment with a formulation containing this compound .

Eigenschaften

IUPAC Name |

[5-(difluoromethyl)-1-methyltriazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSWDALCSUKOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CO)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138075-65-5 | |

| Record name | [5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.